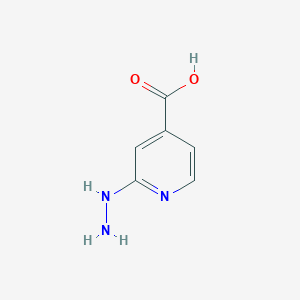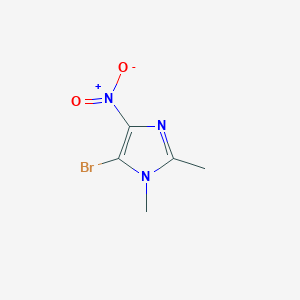
2-Hydrazinylisonicotinic acid
説明
2-Hydrazinylisonicotinic acid is a chemical compound with the molecular formula C6H7N3O2 . It is used in various applications in scientific research, including drug synthesis, catalysis, and metal coordination studies.
Synthesis Analysis
The synthesis of 2-Hydrazinylisonicotinic acid involves the reaction of 2-chloropyridine-4-carboxylic acid with hydrazine hydrate. The reaction mixture is heated at 100°C overnight, and the residue is purified by flash column chromatography to afford the title compound .Molecular Structure Analysis
The molecular weight of 2-Hydrazinylisonicotinic acid is 153.14 . The molecular structure consists of a pyridine ring with a carboxylic acid group and a hydrazine group attached to it .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydrazinylisonicotinic acid include its molecular weight (153.14), molecular formula (C6H7N3O2), and its storage conditions (keep in a dark place, inert atmosphere, store in a freezer, under -20°C) .科学的研究の応用
- Summary of Application : Hydrazone chemicals, which include 2-Hydrazinylisonicotinic acid, have a unique biological action and excellent coordination ability, making them hot topics in pharmaceutical research .
- Methods of Application : These compounds are often used in the design and synthesis of new chemotherapeutic agents. The synthesized compounds are then subjected to various biological and in silico evaluations to assess their antiproliferative activities .
- Results or Outcomes : While the specific results or outcomes were not detailed in the sources, the fact that hydrazone chemicals are being extensively researched in the field of pharmaceuticals indicates their potential effectiveness .
Pharmaceutical Research
- Summary of Application : The Hard and Soft Acids and Bases (HSAB) concept is a refinement of the Lewis-acid and base concept. It can make predictions about the strength of the acid-base interactions and can also estimate if the interactions are more ionic or more covalent . 2-Hydrazinylisonicotinic acid, being a hydrazone, could potentially be used in this context.
- Results or Outcomes : The specific results or outcomes of using 2-Hydrazinylisonicotinic acid in chemistry research were not provided in the sources. However, the fact that it is being studied for its role in the HSAB concept suggests that it may have shown promise in preliminary studies .
- Summary of Application : Polylactic acid blocks and blends play significant roles in drug delivery, implants, and tissue engineering . 2-Hydrazinylisonicotinic acid, being a hydrazone, could potentially be used in the synthesis of polylactic acid.
- Methods of Application : These compounds are often used in the design and synthesis of new chemotherapeutic agents. The synthesized compounds are then subjected to various biological and in silico evaluations to assess their antiproliferative activities .
- Results or Outcomes : While the specific results or outcomes were not detailed in the sources, the fact that hydrazone chemicals are being extensively researched in the field of biomedicine indicates their potential effectiveness .
Chemistry Research
Biomedical Research
- Summary of Application : Simple modifications of nicotinic, isonicotinic, and 2,6-dichloroisonicotinic acids have been studied for their potential to protect plants against diseases . These compounds could potentially induce the natural immune system of plants, making them resistant to infections even before the first symptoms appear .
- Results or Outcomes : The application of these compounds to plants reduced the effects of viral infections even up to 97% (diester derivatives of 2,6-dichloroisonicotinic acid 3i) .
- Summary of Application : Dissociation is the separation of a molecule into ions, and it is a key factor for evaluating the “strength” of acids and bases . The more a substance is prone to dissociation, the better it can conduct an electric current . 2-Hydrazinylisonicotinic acid, being a hydrazone, could potentially be used in this context.
- Results or Outcomes : The specific results or outcomes of using 2-Hydrazinylisonicotinic acid in chemical research were not provided in the sources. However, the fact that it is being studied for its role in the dissociation concept suggests that it may have shown promise in preliminary studies .
Agricultural Research
Chemical Research
Safety And Hazards
将来の方向性
While there is limited information on the future directions of 2-Hydrazinylisonicotinic acid, its unique structure and diverse applications suggest potential for further exploration in scientific research. For instance, hydrazine derivatives have shown potential as acetylcholinesterase inhibitors , and the synthesis of novel hydrazone derivatives of isonicotinic hydrazide has shown promising results in antimycobacterial activity .
特性
IUPAC Name |
2-hydrazinylpyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-9-5-3-4(6(10)11)1-2-8-5/h1-3H,7H2,(H,8,9)(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWRFHRBNLUGPHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10650358 | |
| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydrazinylisonicotinic acid | |
CAS RN |
887589-25-5 | |
| Record name | 2-Hydrazinylpyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10650358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2,3,4,5,6-Hexahydroazepino[4,5-b]indole](/img/structure/B1328792.png)


![[{2-[(Cyclohexylmethyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B1328798.png)
-amino]acetic acid](/img/structure/B1328800.png)
![[{2-[4-(Ethoxycarbonyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328801.png)
![[{2-[4-(2-Hydroxyethyl)piperazin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328806.png)
![[{2-[4-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328818.png)
![[{2-[3-(Aminocarbonyl)piperidin-1-yl]-2-oxoethyl}(phenyl)amino]acetic acid](/img/structure/B1328819.png)
![[[2-(2,6-Dimethylmorpholin-4-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328820.png)
-amino]acetic acid](/img/structure/B1328821.png)
-amino]acetic acid](/img/structure/B1328822.png)
amino]-acetic acid](/img/structure/B1328824.png)
![[[2-(4-Methyl-1,4-diazepan-1-yl)-2-oxoethyl]-(phenyl)amino]acetic acid](/img/structure/B1328825.png)